molecular formula C5H9N3S2 B1334398 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-64-1

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1334398
CAS No.: 383130-64-1
M. Wt: 175.3 g/mol
InChI Key: WBROPIITXGDDAW-UHFFFAOYSA-N
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Description

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine: is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. This particular compound features a thiadiazole ring substituted with a methylthioethyl group and an amine group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylthio)carbonthioyl hydrazones with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylthio derivatives.

    Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound, known for its broad spectrum of biological activities.

    2-Amino-1,3,4-thiadiazole: Similar structure but lacks the methylthioethyl group, leading to different reactivity and biological properties.

    5-Methyl-1,3,4-thiadiazole-2-amine: Similar but with a methyl group instead of a methylthioethyl group.

Uniqueness

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylthioethyl and amine groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(1-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBROPIITXGDDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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